3-Cyclopropoxy-6-iodo-2-nitropyridine is an organic compound with significant interest in the field of medicinal chemistry. It is characterized by its unique molecular structure, which includes a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. The molecular formula of this compound is CHINO, and it has a molecular weight of 306.06 g/mol. This compound is often explored for its potential biological activities and applications in drug development.
3-Cyclopropoxy-6-iodo-2-nitropyridine falls under the category of heterocyclic compounds, specifically pyridine derivatives. Pyridine and its derivatives are known for their diverse biological activities, making them valuable in pharmaceutical applications. The compound can be sourced from various chemical suppliers and is primarily utilized in research settings focusing on organic synthesis and medicinal chemistry.
The synthesis of 3-Cyclopropoxy-6-iodo-2-nitropyridine typically involves several key steps:
The synthetic routes generally require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, nitrogen pentoxide can be used to generate nitro groups effectively in pyridine derivatives.
The molecular structure of 3-Cyclopropoxy-6-iodo-2-nitropyridine features:
| Property | Value |
|---|---|
| Molecular Formula | CHINO |
| Molecular Weight | 306.06 g/mol |
| IUPAC Name | 3-Cyclopropoxy-6-iodo-2-nitropyridine |
| InChI Key | UOPTZDDBPFHGQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(N=C(C=C2)N+[O-])I |
3-Cyclopropoxy-6-iodo-2-nitropyridine can participate in various chemical reactions typical for nitro-substituted pyridines:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the iodine and nitro groups, which can stabilize negative charges during reactions.
3-Cyclopropoxy-6-iodo-2-nitropyridine is expected to exhibit moderate solubility in organic solvents due to its polar functional groups. Its boiling point and melting point are not well-documented but can be inferred based on similar compounds.
This compound exhibits typical chemical properties associated with nitro-substituted heterocycles:
3-Cyclopropoxy-6-iodo-2-nitropyridine has potential applications in:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7